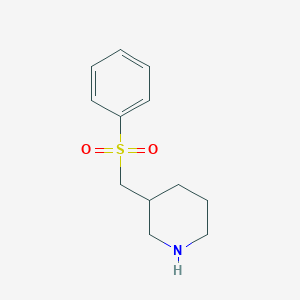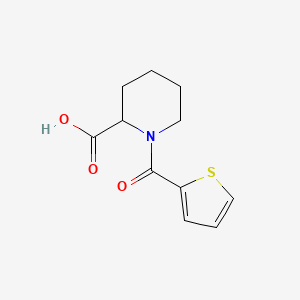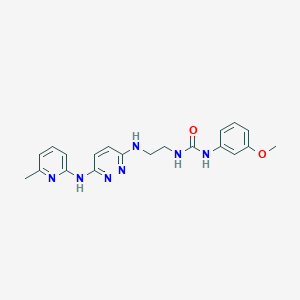![molecular formula C26H18N6O2S B2986321 N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide CAS No. 891105-89-8](/img/structure/B2986321.png)
N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings . It contains a triazole moiety, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of such compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involved aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various techniques such as X-ray diffraction and NMR spectroscopy . For example, a related compound was characterized using 1H NMR and 13C NMR .Chemical Reactions Analysis
Triazoles are known to exhibit a wide range of chemical reactions . They can form hydrogen bond interactions with key amino acid residues of the target receptor to enhance their biological effects .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be analyzed using various techniques. For instance, a related compound was characterized by its melting point, NMR spectra, IR spectra, and mass spectra .Aplicaciones Científicas De Investigación
Herbicidal Activity
N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including various substituted forms, have been found to possess excellent herbicidal activity against a broad spectrum of vegetation at low application rates. This suggests potential agricultural applications in managing unwanted vegetation with specificity and efficiency (M. Moran, 2003).
Antifungal and Antimicrobial Activities
A series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides have been synthesized and evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs, demonstrating potent anti-asthmatic activity. Among these, specific compounds showed excellent potential, which may be of significant value in treating asthma and other respiratory diseases. The structure-activity relationships in this series are discussed, indicating a promising avenue for therapeutic application (M. Kuwahara et al., 1997).
Anticancer Potential
Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea has led to the development of compounds exhibiting remarkable anticancer effects. These synthesized compounds have been evaluated for their antiproliferative activities in vitro against human cancer cell lines, showing potent activities and suggesting their utility as effective anticancer agents with reduced toxicity (Xiao-meng Wang et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N6O2S/c33-35(34,23-10-7-18-3-1-2-4-21(18)17-23)31-22-8-5-19(6-9-22)24-11-12-25-28-29-26(32(25)30-24)20-13-15-27-16-14-20/h1-17,31H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIBHKIPPSOYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)C4=NN5C(=NN=C5C6=CC=NC=C6)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

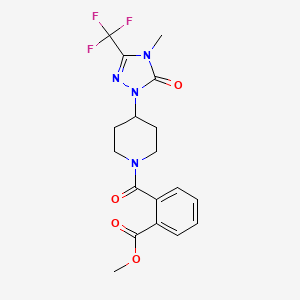
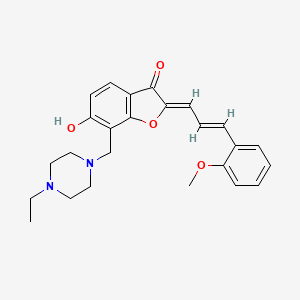
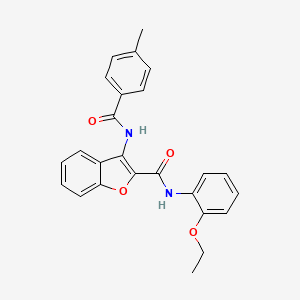
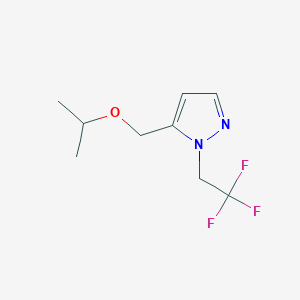


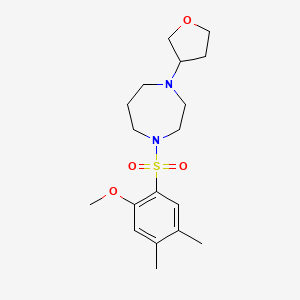
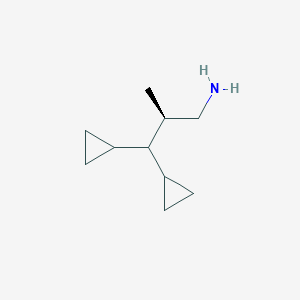
![2-Phenylindeno[2,1-b]pyran-9-carbaldehyde](/img/structure/B2986253.png)
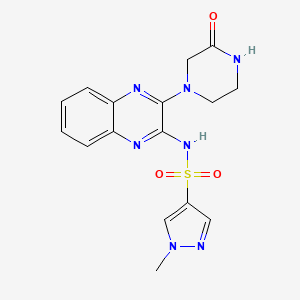
![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2986257.png)
